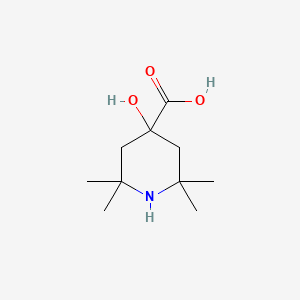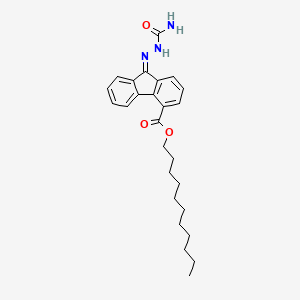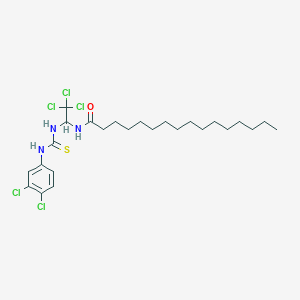
Dimethyl phenylsulfonylamidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl phenylsulfonylamidophosphate is a chemical compound with the molecular formula C8H12NO5PS and a molecular weight of 265.226 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to an amidophosphate moiety. It is utilized in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of dimethyl phenylsulfonylamidophosphate typically involves the reaction of phenylsulfonyl chloride with dimethyl phosphoramidate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Dimethyl phenylsulfonylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl phenylsulfonylamidophosphate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonyl and phosphoramidate derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often utilizes this compound.
Mécanisme D'action
The mechanism of action of dimethyl phenylsulfonylamidophosphate involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
Dimethyl phenylsulfonylamidophosphate can be compared to other sulfonyl and phosphoramidate compounds. Similar compounds include:
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Phenylsulfonyl chloride: A precursor in the synthesis of sulfonyl compounds.
Dimethyl phosphoramidate: Used in the synthesis of phosphoramidate derivatives.
The uniqueness of this compound lies in its combined sulfonyl and phosphoramidate functionalities, which provide a versatile platform for various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C8H12NO5PS |
|---|---|
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
N-dimethoxyphosphorylbenzenesulfonamide |
InChI |
InChI=1S/C8H12NO5PS/c1-13-15(10,14-2)9-16(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,9,10) |
Clé InChI |
WIBBFOBNDQNRMY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(NS(=O)(=O)C1=CC=CC=C1)OC |
Solubilité |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980907.png)

![5-(2,4-Dichlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980915.png)


![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980932.png)

![Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B11980938.png)
![4-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11980943.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11980945.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980954.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980963.png)

![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980982.png)
